

# Part 1: JNJ-61803534 (RORyt Inverse Agonist)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **JNJ-3534**

Cat. No.: **B1192960**

[Get Quote](#)

JNJ-61803534 is a potent and selective small molecule inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORyt).[1] RORyt is the master transcription factor that governs the differentiation of naive CD4+ T cells into the Th17 lineage and is essential for the production of their signature pro-inflammatory cytokines.[1] By binding to RORyt, JNJ-61803534 inhibits its transcriptional activity, thereby blocking Th17 cell differentiation and effector functions.

## Core Mechanism of Action

JNJ-61803534 functions as an inverse agonist, meaning it reduces the constitutive activity of the RORyt nuclear receptor. This inhibition prevents the recruitment of co-activators necessary for the transcription of RORyt target genes. The primary consequence of this action is the suppression of the Th17 inflammatory axis, including a marked reduction in the production of key cytokines such as Interleukin-17A (IL-17A), Interleukin-17F (IL-17F), and Interleukin-22 (IL-22).[2] The compound demonstrates high selectivity for RORyt over other related nuclear receptors like ROR $\alpha$  and ROR $\beta$ .[1]

## Signaling Pathway Diagram

JNJ-61803534 (ROR $\gamma$ t Inverse Agonist) Signaling Pathway[Click to download full resolution via product page](#)

Caption: Mechanism of JNJ-61803534 as a ROR $\gamma$ t inverse agonist.

## Quantitative Data

The inhibitory activity of JNJ-61803534 has been quantified in various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of JNJ-61803534

| Assay Type          | Target/Cell Type                         | Parameter               | Value            | Reference |
|---------------------|------------------------------------------|-------------------------|------------------|-----------|
| Reporter Assay      | HEK-293T cells with ROR $\gamma$ t       | IC <sub>50</sub>        | 9.6 nM           | [2][3]    |
| Reporter Assay      | HEK-293T cells with ROR $\alpha$         | IC <sub>50</sub>        | > 2 $\mu$ M      | [2]       |
| Reporter Assay      | HEK-293T cells with ROR $\beta$          | IC <sub>50</sub>        | > 2 $\mu$ M      | [2]       |
| Cytokine Production | Human CD4+ T cells (Th17 differentiated) | IL-17A IC <sub>50</sub> | 19 nM (14–26 nM) | [2]       |
| Cytokine Production | Human CD4+ T cells (Th17 differentiated) | IL-17F IC <sub>50</sub> | 22 nM (8–62 nM)  | [2]       |
| Cytokine Production | Human CD4+ T cells (Th17 differentiated) | IL-22 IC <sub>50</sub>  | 27 nM (13–55 nM) | [2]       |

## Experimental Protocols

This assay quantifies the ability of a compound to inhibit the transcriptional activity of ROR $\gamma$ t.

- Cell Line: HEK-293T cells.
- Protocol:
  - HEK-293T cells are transiently co-transfected with two plasmids: one expressing a fusion protein of the ROR $\gamma$ t ligand-binding domain and the GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.
  - Following transfection, cells are plated in 96-well plates.

- A dilution series of JNJ-61803534 is added to the wells. A vehicle control (e.g., DMSO) is also included.
- The cells are incubated for 16-24 hours to allow for compound activity and reporter gene expression.
- A luciferase substrate is added, and the resulting luminescence, which is proportional to ROR $\gamma$ t transcriptional activity, is measured using a luminometer.
- IC<sub>50</sub> values are calculated by fitting the dose-response data to a four-parameter logistic curve.

This protocol is designed to assess the impact of JNJ-61803534 on the differentiation of naive T cells into Th17 cells and their subsequent cytokine production.

- Protocol:

- Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Naive CD4+ T cells are then purified from the PBMCs using negative selection magnetic beads.
- Cell Culture and Differentiation:
  - Culture plates are pre-coated with anti-CD3 antibody (e.g., 1-5  $\mu$ g/mL).
  - Naive CD4+ T cells are seeded at a density of 1  $\times$  10<sup>6</sup> cells/mL.
  - A Th17-polarizing cytokine cocktail is added to the culture medium (e.g., anti-CD28 antibody (1-2  $\mu$ g/mL), IL-1 $\beta$  (10-20 ng/mL), IL-6 (10-30 ng/mL), IL-23 (10-30 ng/mL), TGF- $\beta$  (1-5 ng/mL), and neutralizing antibodies for IL-4 and IFN- $\gamma$ ).
  - JNJ-61803534 is added at various concentrations.
- Incubation: Cells are cultured for 3-5 days at 37°C and 5% CO<sub>2</sub>.
- Cytokine Measurement:
  - On the final day, cell culture supernatants are collected.

- The concentrations of IL-17A, IL-17F, and IL-22 in the supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).
- IC<sub>50</sub> values are determined from the dose-response inhibition of cytokine production.

#### Experimental Workflow for Th17 Differentiation Assay



[Click to download full resolution via product page](#)

Caption: Workflow for assessing JNJ-61803534 on Th17 differentiation.

## Part 2: JNJ-77242113 (Oral IL-23 Receptor Antagonist)

JNJ-77242113 is a first-in-class investigational oral peptide designed to selectively block the IL-23 receptor.<sup>[4][5]</sup> The IL-23/IL-17 axis is a critical pathway in the pathogenesis of several inflammatory diseases. IL-23 is essential for the survival, expansion, and pro-inflammatory function of Th17 cells.

### Core Mechanism of Action

JNJ-77242113 binds with high affinity to the IL-23 receptor (IL-23R) on the surface of Th17 cells and other immune cells.<sup>[6]</sup> This binding competitively antagonizes the interaction between IL-23 and its receptor, thereby inhibiting downstream signaling. The key signaling event blocked is the phosphorylation and activation of the transcription factor STAT3 (Signal Transducer and Activator of Transcription 3).<sup>[7]</sup> Activated STAT3 is crucial for the expression of genes that promote the Th17 phenotype, including ROR $\gamma$ t and the genes for IL-17 cytokines. By inhibiting this upstream signaling event, JNJ-77242113 effectively suppresses the entire Th17-mediated inflammatory cascade.<sup>[5]</sup>

### Signaling Pathway Diagram

## JNJ-77242113 (IL-23R Antagonist) Signaling Pathway



## Experimental Workflow for pSTAT3 Inhibition Assay

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Preclinical and clinical characterization of the ROR $\gamma$ t inhibitor JNJ-61803534 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New data shows JNJ-2113, the first and only investigational targeted oral peptide, maintained skin clearance in moderate-to-severe plaque psoriasis through one year [jnj.com]
- 5. livderm.org [livderm.org]
- 6. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Part 1: JNJ-61803534 (ROR $\gamma$ t Inverse Agonist)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1192960#jnj-3534-mechanism-of-action-on-th17-cells>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)